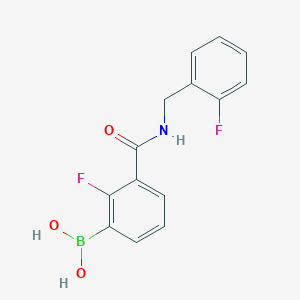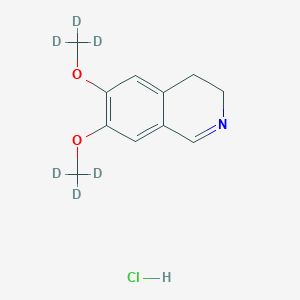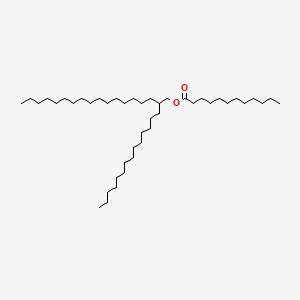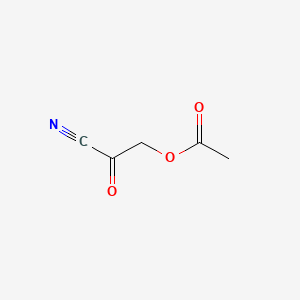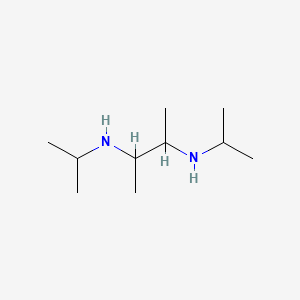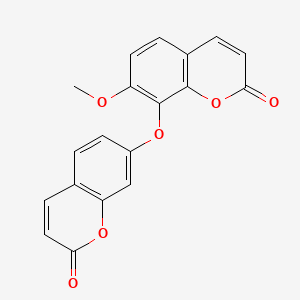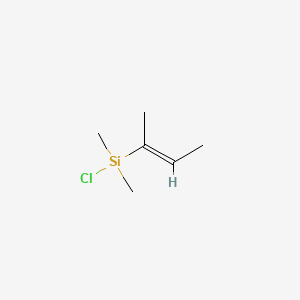![molecular formula C13H22O3 B12656807 methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate CAS No. 72429-04-0](/img/structure/B12656807.png)
methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is an organic compound that belongs to the class of esters It is characterized by a heptanoate backbone with a cyclopentanone moiety attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate can be achieved through several synthetic routes. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of cyclopentanone as a starting material. The cyclopentanone is first converted to its corresponding enolate, which is then alkylated with a suitable alkyl halide to introduce the heptanoate moiety. The resulting intermediate is then subjected to esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid or cyclopentanone derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive aroma.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The cyclopentanone moiety may also play a role in modulating the compound’s activity by interacting with specific binding sites on proteins .
Comparación Con Compuestos Similares
Similar Compounds
Methyl heptanoate: Similar in structure but lacks the cyclopentanone moiety.
Methyl enanthate: Another ester with a similar backbone but different functional groups.
Uniqueness
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is unique due to the presence of both the heptanoate and cyclopentanone moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
72429-04-0 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C13H22O3/c1-3-4-6-10(9-13(15)16-2)11-7-5-8-12(11)14/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
JZAXFOYWGKXZDF-QWRGUYRKSA-N |
SMILES isomérico |
CCCC[C@@H](CC(=O)OC)[C@@H]1CCCC1=O |
SMILES canónico |
CCCCC(CC(=O)OC)C1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



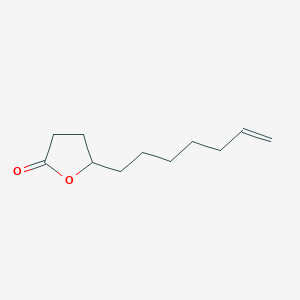
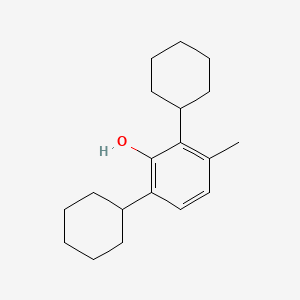

![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
